2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester
Overview
Description
The compound “2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester” is a type of isoquinoline . Isoquinolines are a type of heterocyclic aromatic organic compound. They are structurally similar to quinolines but have different bonding patterns .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The compound “this compound” likely has a complex structure due to the presence of multiple functional groups .Scientific Research Applications
Chemical Synthesis and Reactivity
This compound and its derivatives have been investigated for their reactivity and potential in synthesizing various heterocyclic compounds. For instance, the study by Bonanomi and Palazzo (1977) explored the reaction between 1H-indazol-3-ol and ethyl chloroacetate, yielding a range of esters with potential pharmaceutical applications [Bonanomi & Palazzo, 1977]. Furthermore, Hutchinson et al. (1996) focused on designing glycoprotein IIb/IIIa antagonists based on a 3,4-dihydro-1(1H)-isoquinolinone core, indicating the versatility of isoquinolinyl derivatives in drug development [Hutchinson et al., 1996].
Antimicrobial Applications
Research on the antimicrobial activities of related compounds has been extensive. Zaki et al. (2019) synthesized novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines with promising antimicrobial activity against various pathogenic strains, highlighting the therapeutic potential of isoquinoline derivatives [Zaki et al., 2019].
Aldose Reductase Inhibitory Activity
The synthesis and evaluation of substituted 2-oxoquinoline-1-acetic acid derivatives, which include the structural motif of the compound , have been investigated for their aldose reductase inhibitory activity. Such compounds show promise in managing complications related to diabetes, as indicated by the research of Deruiter et al. (1986), which found some derivatives to display significant inhibitory potency [Deruiter et al., 1986].
Molecular Probes and Nanoparticle Interactions
Bekere et al. (2013) discovered that certain 4-substituted 1,8-naphthalimides, structurally related to the compound of interest, serve as sensitive molecular probes for ZnO nanoparticles, exhibiting unusual fluorescence features. This suggests the potential for using isoquinolinyl derivatives in materials science and nanotechnology applications [Bekere et al., 2013].
Mechanism of Action
Target of Action
The primary targets of the compound “2-[[1-Oxo-2-[2-oxo-2-(1-piperidinyl)ethyl]-5-isoquinolinyl]oxy]acetic acid ethyl ester” are currently unknown. The compound belongs to the class of isoquinolines , which are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
properties
IUPAC Name |
ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5/c1-2-26-19(24)14-27-17-8-6-7-16-15(17)9-12-22(20(16)25)13-18(23)21-10-4-3-5-11-21/h6-9,12H,2-5,10-11,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVGORVIWSKTIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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